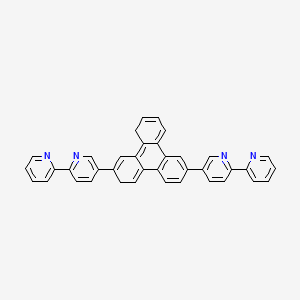

BPy-TP2

描述

Contextualization of BPy-TP2 in Advanced Ligand Chemistry

In advanced ligand chemistry, this compound functions as a multidentate ligand capable of coordinating with metal ions through the nitrogen atoms of its bipyridine units. The 2,2'-bipyridine (B1663995) (bpy) moiety itself is a well-established bidentate ligand widely used in coordination chemistry due to its chelating ability and favorable electronic properties axeleratio.com. The incorporation of two such units into the triphenylene (B110318) framework in this compound creates a larger, more rigid ligand with multiple potential coordination sites. This allows for the formation of diverse metal complexes with potentially novel structures and properties. The distribution of the lowest unoccupied molecular orbital (LUMO) in this compound is widely distributed over the terminal pyridyl groups, which is relevant to its electronic interactions when complexed with metals or used in electronic devices kyushu-u.ac.jp. The design and synthesis of metal complexes incorporating extended or multiple bipyridine-based ligands like this compound are crucial in developing materials for catalysis, photochemistry, and molecular sensing.

Significance of this compound in Modern Synthetic and Supramolecular Chemistry

This compound holds significance in modern synthetic chemistry as a building block for more complex molecular architectures. Its synthesis typically involves coupling reactions to attach the bipyridine units to the triphenylene core unisi.it. The ability to synthesize this compound and its derivatives allows for the rational design of molecules with tailored properties.

In supramolecular chemistry, this compound can participate in the formation of ordered assemblies through various non-covalent interactions, including π-π stacking interactions involving the extended aromatic systems of the triphenylene and bipyridine units, as well as potential coordination-driven self-assembly with metal ions researchgate.netpsu.edu. The rigid and extended π-system of this compound can contribute to stable supramolecular structures. Research has explored the self-assembly of related molecules on surfaces, demonstrating the potential for forming ordered two-dimensional nanostructures researchgate.net. The design of functional supramolecular architectures for organic electronics and nanotechnology is an active area where molecules like this compound can play a role advancedsciencenews.com.

This compound has been specifically investigated for its application as an electron transport material (ETM) in organic light-emitting diodes (OLEDs) rsc.org. Its coplanar molecular structure and large electron affinity contribute to efficient electron transport rsc.org. Studies have shown that OLEDs containing this compound as an ETM exhibit lower driving voltages compared to devices using conventional materials like Alq3 and TPBi, leading to lower power consumption rsc.org. The operational lifetime of blue OLEDs containing this compound has also been shown to be equivalent to or better than those using TPBi, with suppressed increases in driving voltage rsc.orgresearchgate.net.

Current Research Landscape and Emerging Trends for this compound Analogues

The current research landscape for this compound and its analogues is primarily focused on their application in organic electronics, particularly as electron transport layers or host materials in OLEDs lumtec.com.twresearchgate.netrsc.orgnih.govresearchgate.netopenresearchlibrary.orgarxiv.orgscispace.comnih.gov. The development of triphenylene-based ETMs, including BPy-TP1-4, with tailored electronic properties is an active area of research rsc.org.

Emerging trends include the investigation of how structural modifications to the this compound core or the bipyridine substituents affect the electronic, thermal, and morphological properties, and subsequently the performance and stability of organic electronic devices kyushu-u.ac.jprsc.org. For instance, studies comparing BPy-TP1 and this compound have shown differences in LUMO distribution based on theoretical calculations kyushu-u.ac.jp. Research also explores combining this compound with other materials in device architectures to optimize performance, such as using it in conjunction with TADF emitters or as part of multi-layered structures rsc.orgnih.govopenresearchlibrary.orgscispace.comnih.gov. The use of this compound in thick OLED devices to improve operational durability is also being explored researchgate.net.

The synthesis and characterization of new analogues with varied substituents or extended π-systems are ongoing to further enhance charge transport properties, tune energy levels, and improve device stability. The integration of such triphenylene-based ligands into supramolecular frameworks for advanced materials is another potential avenue for future research.

Data Table: Properties and Applications of this compound

| Property/Application | Value/Observation | Source(s) |

| PubChem CID | 166593500 | nih.gov |

| Molecular Formula (Computed) | C38H26N4 | nih.gov |

| Molecular Weight (Computed) | 538.6 g/mol , 538.21574685 Da | nih.gov |

| Molecular Formula (Reported) | C38H24N4 | lumtec.com.twsigmaaldrich.com |

| Molecular Weight (Reported) | 536.62 g/mole | lumtec.com.twsigmaaldrich.com |

| Chemical Name | 2,7-Di(2,2'-bipyridin-5-yl)triphenylene | nih.govlumtec.com.twresearchgate.nethku.hk |

| CAS Number | 1394813-58-1 | lumtec.com.twsigmaaldrich.com |

| Form | Powder (sublimed) | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Purity (sublimed) | ≥99% | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Melting Point (mp) | 334 °C | sigmaaldrich.com |

| TGA (0.5% weight loss) | >350 °C | lumtec.com.tw |

| UV Absorption (in CH2Cl2) | 283, 342 nm | lumtec.com.tw |

| Photoluminescence (PL) (in CH2Cl2) | 474 nm | lumtec.com.tw |

| Application | Electron Transport Material (ETM) in OLEDs | lumtec.com.twrsc.orgresearchgate.netrsc.orgopenresearchlibrary.orgarxiv.orgscispace.comnih.gov |

| Effect in OLEDs | Lower driving voltage, improved power consumption, enhanced operational lifetime | rsc.orgresearchgate.net |

Structure

3D Structure

属性

分子式 |

C38H26N4 |

|---|---|

分子量 |

538.6 g/mol |

IUPAC 名称 |

2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)-3,12-dihydrotriphenylen-2-yl]pyridine |

InChI |

InChI=1S/C38H26N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-7,9-11,13-24H,8,12H2 |

InChI 键 |

IBMMOWZDNZRWKK-UHFFFAOYSA-N |

规范 SMILES |

C1C=CC=C2C1=C3C=C(CC=C3C4=C2C=C(C=C4)C5=CN=C(C=C5)C6=CC=CC=N6)C7=CN=C(C=C7)C8=CC=CC=N8 |

产品来源 |

United States |

Synthetic Methodologies for Bpy Tp2 and Its Derivatives

Strategic Approaches to BPy-TP2 Backbone Construction

The construction of the this compound backbone, which features a triphenylene (B110318) core substituted with bipyridine moieties, involves carefully designed synthetic strategies. rsc.orgcapes.gov.br

Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a problem-solving technique used to design synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.orgnumberanalytics.com This process involves identifying key disconnections in the target molecule's structure. numberanalytics.com For this compound, a retrosynthetic analysis would likely consider disconnecting the bonds linking the bipyridine units to the triphenylene core. Potential disconnections could involve carbon-carbon bond forming reactions, such as cross-coupling reactions, which are common in the synthesis of π-conjugated systems like this compound.

Multi-Step Synthetic Pathways to this compound

The synthesis of this compound typically involves multi-step pathways starting from simpler precursors. rsc.orgchemrxiv.orgyoutube.com One reported synthesis route for this compound is shown in Scheme 1 of a relevant study rsc.org. This scheme illustrates a multi-step process to construct the final this compound structure. While the specific details of each step and the intermediate compounds are not fully elaborated in the search results, the general approach involves coupling reactions to connect the bipyridine and triphenylene units. Another study mentions a four-step linear sequence for obtaining related emitter compounds, suggesting that multi-step approaches are standard for constructing complex organic molecules like this compound derivatives. chemrxiv.org

A general multi-step approach might involve:

Synthesis or acquisition of appropriately functionalized triphenylene and bipyridine precursors.

Coupling reactions to form the carbon-carbon bonds between the core and the ligands.

Further functional group transformations or purification steps to obtain the final this compound compound.

The specific reagents and conditions for each step are crucial for achieving good yields and purity. For instance, a reaction mixture involving a triphenylene precursor, a bipyridine precursor with borolane groups, K3PO4, and tetrakis(triphenylphosphine)palladium(0) in THF and water heated under reflux for 48 hours under nitrogen atmosphere has been reported in the synthesis route for Bpy-TP1 and this compound. rsc.org

Innovative Ligand Design and Functionalization of this compound

Innovative ligand design and functionalization strategies are employed to modify the properties of this compound, often to optimize its performance in specific applications like OLEDs. scispace.comresearchgate.netsheldon.nl This involves introducing various substituents or modifying the bipyridine ligands themselves.

Modification Strategies for this compound Derivatives

Modification strategies for this compound derivatives involve altering the structure of the bipyridine ligands or the triphenylene core to tune the electronic, optical, and thermal properties of the resulting compounds. scispace.comresearchgate.netsheldon.nl One approach involves doping this compound with other materials, such as 8-hydroxyquinolinato lithium (Liq), to enhance its performance as an electron transporting layer in OLEDs. scispace.com This doping can affect the driving current and operational stability of the device. scispace.com Another strategy involves the synthesis of triphenylene-based electron transport materials with bipyridine moieties attached at specific positions, such as the 2 and 7 or 2 and 11 positions, to influence electron affinity and molecular orientation. rsc.org Functionalization can also involve introducing groups that facilitate further chemical transformations or improve compatibility with other materials in a device structure.

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of sustainable and green chemistry principles in the synthesis of this compound and its derivatives is increasingly important to minimize environmental impact and improve the efficiency of the synthetic processes. sheldon.nlhansrajcollege.ac.insigmaaldrich.comnovonesis.comacs.org The 12 principles of green chemistry provide a framework for developing more sustainable chemical processes, including preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and using renewable feedstocks. sheldon.nlhansrajcollege.ac.innovonesis.comacs.org

While specific details on the application of all 12 principles to this compound synthesis are not extensively detailed in the search results, the general principles are highly relevant. For example, maximizing atom economy in the coupling reactions used to build the this compound backbone would reduce waste. hansrajcollege.ac.inacs.org Choosing less hazardous solvents and minimizing energy consumption by conducting reactions at lower temperatures and pressures are also key considerations. sheldon.nlhansrajcollege.ac.inacs.org The use of catalytic reagents, as opposed to stoichiometric ones, aligns with green chemistry principles by minimizing waste and improving efficiency. sheldon.nlhansrajcollege.ac.innovonesis.com Although not specifically mentioned for this compound synthesis in the results, the use of greener alternatives and the consideration of the environmental impact of chemical synthesis are growing areas of focus in chemistry. sigmaaldrich.com

Here is a summary of some relevant data points found in the search results regarding the synthesis and characterization of this compound:

| Property/Parameter | Value | Source |

| Molecular Formula | C38H24N4 | rsc.orglumtec.com.tw |

| Calculated Elemental Analysis (C, H, N) | C, 85.05%; H, 4.51%; N, 10.44% | rsc.org |

| Found Elemental Analysis (C, H, N) | C, 85.20%; H, 4.43%; N, 10.48% | rsc.org |

| MS (MALDI-TOF) m/z | 537.18 [M]+˙ | rsc.org |

| 1H NMR (400 MHz, DMSO d-6) δ (ppm) | 7.42 (2H, m), 7.72 (2H, m), 7.93 (2H, t, J ¼ 7.7 Hz), 8.12 (2H, d, J ¼ 8.4 Hz), 8.42 (2H, d, J ¼ 7.7 Hz), 8.50 (4H, m), 8.67 (2H, d, J ¼ 4.0 Hz), 8.94 (2H, d, J ¼ 8.8 Hz), 9.04 (2H, m), 9.16 (2H, s), 9.28 (2H, s). | rsc.org |

| UV-Vis (CH2Cl2) λmax | 343 nm | rsc.org |

Environmentally Benign Synthetic Protocols for this compound

The synthesis of this compound, a triphenylene derivative, has been reported through a Suzuki coupling reaction. fishersci.no This method involves the coupling of 2,7-dibromotriphenylene (B88987) with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine. fishersci.no The reaction is catalyzed by tetrakis(triphenylphosphine)palladium(0) and utilizes potassium phosphate (B84403) as a base. fishersci.no The reaction is carried out in a solvent mixture of tetrahydrofuran (B95107) (THF) and water under reflux conditions for 48 hours. fishersci.no

The use of water as a co-solvent in this Suzuki coupling represents a potentially environmentally benign aspect compared to reactions relying solely on volatile organic solvents. Aqueous reaction conditions can reduce the reliance on and the environmental impact associated with large volumes of purely organic solvents. While specific detailed protocols explicitly labeled as "environmentally benign synthesis" for this compound were not extensively detailed in the examined literature, the incorporation of water into the reaction medium aligns with principles of green chemistry aimed at reducing solvent toxicity and waste.

It is noted that this compound has been classified as a "Greener Alternative Product" in the context of its application, aligning with principles of "Design for Energy Efficiency" cenmed.com. However, this classification pertains to the environmental benefits derived from its use, particularly as an electron transport material in organic light-emitting diodes (OLEDs) where it contributes to lower driving voltages and reduced power consumption fishersci.nocenmed.comfishersci.at. Detailed research findings specifically on the development of inherently green synthetic routes for the production of this compound itself, beyond the use of water as a co-solvent in the reported Suzuki coupling, were not prominently featured in the consulted sources.

Atom Economy and Process Efficiency in this compound Production

Atom economy, a concept introduced by Barry Trost, is a measure of how efficiently the atoms of the reactants are incorporated into the final product, minimizing waste. heraeus-precious-metals.comnih.gov In the reported Suzuki coupling synthesis of this compound, the reaction involves the formation of a new carbon-carbon bond between the triphenylene core and the bipyridine unit. The general nature of Suzuki coupling, which couples a boronic acid or ester with an organic halide, typically exhibits good atom economy compared to reactions that generate substantial stoichiometric byproducts. The primary byproducts in this type of reaction are typically salts (such as potassium bromide and the pinacol (B44631) ester hydrolysis product from the boronic ester) and the spent catalyst components.

Palladium-catalyzed reactions, including Suzuki coupling, are often favored in synthesis due to their high efficiency and selectivity, contributing to improved process efficiency by enabling direct coupling routes that may require fewer synthetic steps compared to alternative methodologies. ereztech.comsigmaaldrich.com The synthesis of triphenylene derivatives via palladium-catalyzed C-H functionalization has also been highlighted as an approach with high atom and step economy. ereztech.com While the reported synthesis of this compound utilizes a bromo-activated triphenylene and a boronic ester, it benefits from the general efficiency associated with palladium catalysis in forming carbon-carbon bonds.

Detailed research findings specifically quantifying the atom economy or providing comprehensive process efficiency metrics (such as yield optimization studies, reaction kinetics, or energy consumption analysis) solely for the synthesis of this compound were not extensively available in the consulted literature. However, the adoption of catalytic cross-coupling methods like the Suzuki reaction is generally indicative of a move towards more efficient synthetic strategies in organic chemistry.

Synthesis Parameters for this compound (Suzuki Coupling)

| Component | Role | Notes |

| 2,7-Dibromotriphenylene | Reactant | |

| 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,2'-bipyridine | Reactant | Boronic ester component |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst | Palladium(0) catalyst commonly used in cross-coupling reactions |

| Potassium Phosphate (K₃PO₄) | Base | |

| Tetrahydrofuran (THF) | Solvent | Organic co-solvent |

| Water (H₂O) | Solvent | Aqueous co-solvent |

| Reaction Conditions | Reflux for 48 hours under a nitrogen atmosphere |

Advanced Spectroscopic and Crystallographic Characterization of Bpy Tp2

Elucidation of Molecular and Crystal Structures

Understanding the molecular and crystal structures of BPy-TP2 provides insights into its packing, morphology, and intermolecular interactions, which are critical for charge transport and device performance.

X-ray Diffraction Analysis of this compound and its Assemblies

X-ray diffraction (XRD) is a primary technique used to probe the structural properties of materials, including molecular orientation and film morphology. For this compound, XRD analysis has been utilized to evaluate the morphology of films, particularly in the context of its application as an electron transport material in OLEDs. kyushu-u.ac.jp Studies have employed techniques such as variable-angle spectroscopic ellipsometry (VASE) and XRD to assess the molecular orientation and film morphology of synthesized electron transport materials like this compound. kyushu-u.ac.jp While detailed single-crystal XRD data specifically for this compound was not found in the provided sources, XRD is a standard method for characterizing the solid-state structure and order of organic semiconductor films. aip.orggithub.com The degree of molecular orientation can influence the charge transport characteristics within the material. kyushu-u.ac.jp

Electron Microscopy Techniques for this compound Architectures

Electron microscopy techniques, such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM), provide visual information about the surface morphology and architecture of materials at the nanoscale. AFM has been used in conjunction with XRD to measure the film morphologies of this compound and other materials used in OLEDs. kyushu-u.ac.jprsc.orgresearchgate.net These studies help to understand how deposition methods and material properties affect the film quality, which in turn impacts device performance. rsc.org While specific high-resolution images of this compound architectures from these studies were not detailed in the snippets, AFM is instrumental in visualizing surface roughness, grain structure, and other morphological features of thin films. rsc.orgresearchgate.net

Vibrational and Electronic Spectroscopy of this compound

Vibrational and electronic spectroscopy techniques provide valuable information about the bonding, functional groups, and electronic transitions within the this compound molecule.

Infrared and Raman Spectroscopic Investigations of this compound

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that probe the molecular vibrations, providing fingerprints of the functional groups and bonding environment within a molecule. While direct IR and Raman spectroscopic data specifically for this compound were not extensively detailed in the provided search results, these techniques are commonly used for the characterization of organic molecules, including those containing bipyridine moieties. Studies on related ruthenium-bipyridine complexes have utilized resonance Raman spectroscopy to identify characteristic bipyridine vibrational modes. researchgate.netcaltech.edu These modes can include C=C and C=N stretching vibrations. researchgate.net Such studies on this compound would typically involve analyzing the vibrational modes associated with the triphenylene (B110318) core and the bipyridine substituents to confirm the molecular structure and study conformational aspects.

Ultraviolet-Visible Spectroscopy of this compound and its Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the spectrum. UV-Vis absorption and photoluminescence (PL) spectroscopies have been applied to characterize this compound. kyushu-u.ac.jprsc.orgrsc.orgepo.orguq.edu.auwatson-int.comresearchgate.net In dichloromethane (B109758) (CH2Cl2) solution, this compound exhibits characteristic absorption peaks at 283 nm and 342 nm. lumtec.com.twwatson-int.com These absorption bands correspond to π-π* electronic transitions within the conjugated system of the molecule, involving the triphenylene core and the bipyridine units. uu.nl Photoluminescence spectroscopy reveals the emission properties of the compound. This compound shows a photoluminescence emission peak at 474 nm in CH2Cl2 solution. lumtec.com.twwatson-int.com The UV-Vis absorption and PL spectra provide insights into the electronic structure, energy levels (such as HOMO and LUMO), and excited-state properties of this compound, which are crucial for its function as an electron transport or light-emitting material.

Table 1: Spectroscopic Data for this compound (in CH2Cl2)

| Technique | Measurement Type | Wavelengths/Peaks (nm) | Notes |

| UV-Vis Absorption | Absorption Maxima | 283, 342 | In CH2Cl2 |

| Photoluminescence | Emission Maximum | 474 | In CH2Cl2 |

Nuclear Magnetic Resonance Spectroscopic Studies of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure and purity of organic compounds. Both 1H NMR and 13C NMR spectroscopy have been employed in the characterization of synthesized this compound. kyushu-u.ac.jprsc.orgchemrxiv.orgchemrxiv.orgkyushu-u.ac.jprsc.orguq.edu.aumdpi.com 1H NMR spectroscopy provides information about the different types of hydrogen atoms in the molecule and their connectivity, while 13C NMR provides information about the carbon skeleton. Analysis of the chemical shifts, splitting patterns, and integration of the signals in the NMR spectra allows for the confirmation of the proposed molecular structure of this compound. One study reported partial 1H NMR data for this compound in CDCl3, including peaks at δ (ppm) 1.43 (24H, s), 7.78 (2H, m), 8.05 (2H, d, J=8.1 Hz), 8.83 (4H, m), and 9.16 (2H, s). kyushu-u.ac.jp These signals correspond to the protons in the bipyridine and triphenylene moieties, confirming the successful synthesis and structure of the compound. kyushu-u.ac.jp

Solution-State NMR for Structural Elucidation of this compound

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the molecular structure of organic compounds like this compound in solution. Studies on this compound have utilized solution-state NMR for structural elucidation. Specifically, both ¹H and ¹³C NMR spectra have been recorded. nih.govwikipedia.orgamericanelements.comjkchemical.comchemicalbook.comsigmaaldrich.com These spectra are typically acquired in deuterated solvents such as CDCl₃. nih.govwikipedia.org For instance, ¹H and ¹³C NMR spectra of this compound have been recorded in CDCl₃ using a Bruker Biospin Avance III 500 spectrometer, operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR. nih.gov Chemical shifts are commonly referenced to the residual solvent peak or to an internal standard like tetramethylsilane (B1202638) (TMS). wikipedia.orgjkchemical.com The analysis of the characteristic peak patterns, chemical shifts, and coupling constants in these spectra allows for the confirmation of the proposed molecular structure of this compound.

Solid-State NMR for this compound Assemblies

Solid-state NMR (SSNMR) spectroscopy is a powerful technique for investigating the structure and dynamics of molecules in solid or semi-solid states, including molecular assemblies and thin films. While solution-state NMR provides information on the molecule in a dynamic, dissolved environment, SSNMR is essential for understanding the rigid framework and molecular packing in the solid state, which is particularly relevant for materials used in solid-state devices. Although the provided search results discuss the application of SSNMR to other materials and its general capabilities, specific data detailing solid-state NMR characterization performed directly on this compound assemblies were not found within the scope of this search. nih.govnih.govnih.gov Nevertheless, SSNMR techniques, such as magic-angle spinning (MAS) NMR, could potentially provide valuable information on the molecular conformation, crystal packing, and intermolecular interactions of this compound in its solid form or within fabricated device layers. nih.govnih.gov Such studies would be complementary to solution-state data and could offer deeper insights into the material's behavior in relevant applications.

Complementary Analytical Techniques for this compound Characterization

Beyond NMR, other analytical techniques are indispensable for a comprehensive understanding of this compound's composition and properties.

Mass Spectrometry and Elemental Analysis of this compound Compounds

Mass Spectrometry (MS) and Elemental Analysis (EA) are crucial for verifying the molecular weight and elemental composition of synthesized this compound. High-resolution mass spectrometry (HRMS) is frequently employed to determine the exact mass of the compound, confirming its molecular formula. nih.govamericanelements.comjkchemical.comchemicalbook.comsigmaaldrich.comfishersci.at For this compound, HRMS by fast atom bombardment has been performed using instruments like a JEOL JMS-700 spectrometer. nih.gov Other ionization techniques such as ESI-MS and APCI have also been mentioned in the context of characterizing similar compounds. wikipedia.orgjkchemical.com Elemental analysis provides the percentage composition of elements (e.g., carbon, hydrogen, nitrogen), which is compared to the theoretically calculated values for the proposed structure to confirm the purity and elemental makeup of the synthesized compound. nih.govamericanelements.comjkchemical.comchemicalbook.comsigmaaldrich.comfishersci.at Elemental analysis of this compound has been conducted using equipment such as a Yanaco MT-5 elemental analyser. nih.gov

Theoretical and Computational Investigations of Bpy Tp2

Molecular Dynamics Simulations of BPy-TP2 Self-Assembly

While quantum chemical methods are excellent for describing the properties of a single molecule, understanding the behavior of this compound in a condensed phase (either in solution or as a solid film) requires a different approach. Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time evolution of a system of many molecules. By solving Newton's equations of motion for each atom in the system, MD simulations can provide insights into the dynamic processes that govern the self-assembly of this compound molecules into larger, ordered structures.

The self-assembly of this compound molecules is driven by a variety of non-covalent intermolecular interactions. These include van der Waals forces, electrostatic interactions (due to the distribution of partial charges within the molecule), and, most notably for aromatic systems like this compound, π-π stacking interactions. MD simulations, using a suitable force field that accurately describes these interactions, can model how individual this compound molecules come together to form aggregates.

The simulations can reveal the preferred packing arrangements of the molecules in these aggregates. For instance, they can show whether the triphenylene (B110318) cores tend to stack in a co-facial or a slipped-stack arrangement. The orientation of the bipyridine units relative to each other and to the triphenylene cores of neighboring molecules can also be determined. Understanding these packing motifs is crucial, as the arrangement of molecules in the solid state has a profound impact on the material's electronic properties, such as charge mobility.

By analyzing the trajectories from an MD simulation, one can calculate various structural and energetic properties of the aggregates. The radial distribution function, for example, can provide information about the average distances between different parts of the molecules, giving a quantitative measure of the packing density. The interaction energy between molecules can also be calculated, providing insight into the thermodynamic driving forces for self-assembly.

A single this compound molecule is not entirely rigid. There is conformational flexibility, particularly around the single bonds connecting the bipyridine units to the triphenylene core. MD simulations can be used to study the dynamics of these conformational changes.

In solution, a this compound molecule can explore a range of different conformations due to thermal fluctuations and interactions with solvent molecules. MD simulations can track these changes over time, revealing the preferred conformations and the energy barriers between them. This information is important for understanding how the molecule behaves before it assembles into a larger structure.

In the solid state, the conformational freedom of the molecules is much more restricted. However, there can still be some degree of dynamic disorder, such as small rotations or vibrations of the bipyridine units. MD simulations can be used to characterize these motions and to understand how they are influenced by the crystal packing. The degree of conformational order or disorder in the solid state can have a significant effect on the material's properties. For example, a high degree of order is generally desirable for efficient charge transport in organic electronic devices.

Computational Approaches to Ligand-Metal Interactions Involving this compound

The bipyridine units of this compound are excellent ligands for coordinating with metal ions. This ability to form metal complexes opens up a wide range of potential applications, from catalysis to the formation of advanced materials like metal-organic frameworks (MOFs). Computational methods, particularly DFT, are invaluable for studying the interactions between this compound and metal ions.

These calculations can predict the geometry of the resulting metal complexes, including the coordination number of the metal ion and the bond lengths and angles in the coordination sphere. The strength of the ligand-metal bond can be quantified by calculating the binding energy. This information is crucial for understanding the stability of the complexes.

Furthermore, DFT can be used to investigate how the electronic structure of this compound is altered upon coordination to a metal ion. The coordination can affect the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the distribution of these orbitals. These changes, in turn, will influence the photophysical and electrochemical properties of the molecule. For example, the formation of a metal complex can lead to new absorption bands in the UV-Vis spectrum, a phenomenon known as a metal-to-ligand charge transfer (MLCT) transition. Computational methods can predict the energies of these transitions and help to interpret the experimental spectra. By systematically studying the interaction of this compound with different metal ions, computational chemistry can guide the design of new metal complexes with desired properties for specific applications.

Modeling Coordination Environments of this compound Complexes

There is a notable lack of published research specifically detailing the modeling of coordination environments of this compound complexes. Computational modeling in this area would typically involve using quantum chemical methods, such as Density Functional Theory (DFT), to simulate how this compound interacts with metal ions or other molecules. Such studies would be crucial for understanding its potential applications in areas like catalysis, sensing, or the formation of supramolecular assemblies.

The bipyridine units of this compound are well-known chelating ligands, capable of forming stable complexes with a variety of metal centers. A thorough computational investigation would involve:

Geometry Optimization: Determining the most stable three-dimensional structures of this compound when coordinated to different metal ions.

Binding Energy Calculations: Quantifying the strength of the interaction between this compound and the coordinated species.

Electronic Structure Analysis: Examining how coordination affects the frontier molecular orbitals (HOMO and LUMO) of this compound, which is critical for its photophysical and electronic properties.

Without specific studies on this compound, it is challenging to provide concrete data or detailed findings on its coordination behavior based on theoretical models.

Coordination Chemistry of Bpy Tp2

Ligand-Metal Complexation of BPy-TP2

The fundamental interaction of this compound with metal ions is governed by the chelation of its bidentate 2,2'-bipyridine (B1663995) units. Each bpy moiety can coordinate to a metal center through its two nitrogen donor atoms, forming a stable five-membered ring. nih.govwikipedia.org This chelation effect is a primary driver for the formation of stable metal complexes.

The synthesis of metal complexes with bipyridine-containing ligands like this compound can be achieved through several established methods. Conventional solvothermal or hydrothermal techniques, where the ligand and a metal salt are heated in a suitable solvent, are common. researchgate.net Additionally, mechanochemical synthesis, a solvent-free method involving grinding the reactants together, offers a more sustainable and often faster route to obtaining bipyridine-metal complexes. researchgate.net

The stoichiometry of the resulting complexes depends on the metal-to-ligand ratio, the coordination preference of the metal ion, and the presence of other ancillary ligands. For a single bipyridine unit, common stoichiometries include 1:1, 1:2, and 1:3 metal-to-ligand ratios, leading to complexes such as [M(bpy)]n+, [M(bpy)₂]n+, and [M(bpy)₃]n+. wikipedia.org Given that this compound possesses two distinct bpy units, it can form more complex structures, including dinuclear complexes where each bpy unit coordinates to a separate metal ion, or polynuclear structures if metal ions can coordinate to more than one ligand.

| Synthesis Method | Description | Typical Precursors | Advantages | Reference |

|---|---|---|---|---|

| Solvothermal/Hydrothermal | Reaction of metal salts and ligands in a sealed vessel under controlled temperature and pressure. | Metal nitrates, chlorides, or acetates; bipyridine-based ligands. | Good for crystalline products, allows for control over structure. | researchgate.net |

| Mechanochemical Synthesis | Grinding solid reactants together, often with a small amount of liquid (liquid-assisted grinding) or no solvent. | Metal precursors (e.g., Ru, Ir, Pt, Pd, Fe, Co); 2,2'-bipyridine. | High yield, short reaction time, environmentally friendly (solvent-free). | researchgate.net |

| Gas-Phase Synthesis | Reaction of metal clusters with the ligand in the gas phase. | Small metal clusters (e.g., Ag⁺, Cu⁺); 2,2'-bipyridine. | Allows for precise control and study of fundamental interactions. | rsc.org |

The choice of the metal center and its oxidation state profoundly influences the geometry, stability, and physicochemical properties of the resulting complex with a bipyridine ligand. mdpi.comresearchgate.net Different metals favor distinct coordination numbers and geometries. For instance, transition metals like Fe(II), Ru(II), and Co(II) commonly form six-coordinate octahedral complexes with three bipyridine ligands, resulting in chiral [M(bpy)₃]²⁺ structures. wikipedia.org In contrast, metals such as Pt(II) can form four-coordinate square planar complexes. wikipedia.org

The oxidation state of the metal affects the strength of the metal-ligand bond and the electronic properties of the complex. Bipyridine is known to stabilize lower oxidation states of metals. nih.gov Furthermore, the interaction between the metal d-orbitals and the π* orbitals of the bipyridine ligand gives rise to metal-to-ligand charge transfer (MLCT) transitions, which are often responsible for the intense color of these complexes. wikipedia.orgacs.org The energy of these MLCT bands is sensitive to both the metal ion and its oxidation state. For example, the reduction potential of iron(III) complexes of thiosemicarbazones is significantly influenced by the metal-to-ligand stoichiometry. nih.gov

| Metal Ion (Example) | Typical Coordination Number | Common Geometry | Example Complex Type | Reference |

|---|---|---|---|---|

| Fe(II), Ru(II) | 6 | Octahedral | [M(bpy)₃]²⁺ | wikipedia.org |

| Pt(II) | 4 | Square Planar | [Pt(bpy)₂]²⁺ | wikipedia.org |

| Cu(I) | 4 | Tetrahedral | [Cu(bpy)₂]⁺ | nih.gov |

| Mn(II), Co(II), Ni(II) | 6 | Octahedral | [M(bpy)₂(SCN)₂] | researchgate.net |

Design of Novel Coordination Environments with this compound

The bifunctional nature of this compound, with its two spatially separated bipyridine units, makes it an ideal building block for constructing higher-order, multi-dimensional materials such as coordination polymers and metal-organic frameworks (MOFs).

Coordination polymers (CPs) are extended structures formed by the self-assembly of metal ions (nodes) and organic ligands (linkers). iastate.edu Ligands with two or more distinct binding sites, like this compound, can act as linkers to bridge metal centers, forming 1D chains, 2D layers, or 3D networks. The final structure is influenced by the coordination geometry of the metal ion and the rigidity and orientation of the linker. The rigid triphenylene (B110318) spacer in this compound would likely lead to the formation of well-defined, non-interpenetrated structures. For instance, novel bis-terpyridine ligands have been assembled with Zn²⁺ to form linear fluorescent coordination polymers whose properties can be modulated by pH. iastate.edu

Metal-organic frameworks are a subclass of coordination polymers characterized by their crystalline and often porous nature. Bipyridine-functionalized linkers are frequently incorporated into MOFs to introduce specific functionalities. mdpi.comrsc.orgresearchgate.net Often, these ligands are used in conjunction with other linkers, such as dicarboxylates, in a mixed-linker approach to build robust frameworks like the UiO-67 type. mdpi.comresearchgate.net

In such structures, the bipyridine units can be designed to point into the pores of the framework, creating "open" coordination sites. researchgate.net These sites can then be metalated in a post-synthetic modification step, allowing for the precise installation of catalytically active metal centers. mdpi.com A MOF containing bipyridine sites complexed with PdCl₂ has demonstrated efficient and recyclable catalytic activity for Suzuki-Miyaura cross-coupling reactions. researchgate.net The rigid and bulky nature of the this compound linker could be leveraged to create MOFs with large, stable pores suitable for catalysis or guest encapsulation.

Reactivity of this compound within Metal Complexes

Once incorporated into a metal complex, the this compound ligand is not merely a passive scaffold. The bipyridine units can actively participate in the chemical and physical properties of the complex. The reactivity of the complex is controlled by the environment around the coordination sphere, which is determined by both the ligand structure and the coordination geometry. nih.govmdpi.com

Bipyridine ligands can act as "electron pool sites," participating in the redox chemistry of the complex. nih.govmdpi.com They can accept electrons in reduction processes, making them non-innocent ligands. This property is crucial in many catalytic cycles. For example, bipyridine-ligated nickel(I) and nickel(0) complexes are key intermediates in cross-coupling reactions, and their reactivity is highly dependent on the ligand structure. acs.org The steric and electronic properties of the bipyridine ligand, which can be tuned by substituents, significantly impact the catalytic activity of the metal center. mdpi.com In ruthenium complexes, the supporting bipyridine ligand can synergistically affect the reactivity based on coordination geometry. nih.gov Furthermore, the basic nitrogen atoms of the bipyridine moiety can be protonated, which can alter the photophysical properties of the complex, such as quenching fluorescence, providing a mechanism for pH sensing. iastate.edu

Ligand Substitution Reactions Involving this compound

Currently, there is a notable absence of specific studies in the published scientific literature detailing ligand substitution reactions involving this compound as either the entering or leaving ligand. The existing research on this compound has predominantly focused on its synthesis and its performance as an electron transport material in organic light-emitting diodes (OLEDs).

General principles of coordination chemistry suggest that the bipyridine moieties of this compound would allow it to form stable chelate complexes with a variety of transition metals. Ligand substitution reactions in such complexes are theoretically possible and would likely proceed through dissociative, associative, or interchange mechanisms, depending on the metal center, its coordination geometry, and the reaction conditions. For instance, in analogous bipyridine complexes, substitution can be initiated by thermal or photochemical activation. However, without experimental data specific to this compound, any discussion of reaction kinetics, mechanisms, or the stability of resulting complexes remains speculative.

Future research in this area would be valuable for understanding the fundamental coordination behavior of this large, conjugated ligand and could open new avenues for its application in catalysis, sensing, and materials science.

Metal-Promoted Transformations of this compound

Detailed investigations into metal-promoted transformations of the this compound ligand itself are not yet available in the scientific literature. The core structure of this compound, consisting of a rigid triphenylene core flanked by bipyridine units, is electronically conjugated and relatively stable.

In the broader context of bipyridine chemistry, metal coordination can activate the ligand towards various transformations. For example, metal coordination can alter the electron density of the pyridyl rings, making them more susceptible to nucleophilic or electrophilic attack. Additionally, metal centers can mediate intra- or intermolecular C-C or C-N bond-forming reactions.

However, in the specific case of this compound, no studies have been published that demonstrate such metal-promoted transformations. The steric bulk and rigidity of the triphenylene backbone may influence the accessibility of the bipyridine units and their subsequent reactivity upon coordination. Research is needed to explore whether metal coordination can induce cyclometalation, C-H activation, or other transformations of the this compound framework. Such studies would provide deeper insight into its chemical properties and potentially lead to the synthesis of novel organometallic structures with unique photophysical or catalytic properties.

Structure Function Relationships in Bpy Tp2 Systems

Principles of Supramolecular Assembly with BPy-TP2

Supramolecular assembly involves the spontaneous association of molecules into ordered structures through non-covalent interactions. For molecules like this compound, the presence of distinct functional groups and a specific molecular geometry dictates the types and strengths of these interactions, influencing the resulting assembled structures.

Non-Covalent Interactions Governing this compound Aggregation

The aggregation of organic molecules, including those used in organic electronic devices, is driven by various non-covalent forces. These include hydrogen bonding, pi-pi stacking interactions between aromatic systems, dipole-dipole interactions, and van der Waals forces. rsc.orgossila.comlibretexts.orgumich.edunih.govaip.orgviu.caharvard.edusaskoer.ca

This compound, with its electron-rich aromatic triphenylene (B110318) core and nitrogen-containing bipyridine units, possesses structural features conducive to engaging in pi-pi stacking interactions between the extended pi systems of adjacent molecules. nih.govrsc.org The presence of nitrogen atoms in the bipyridine moieties can also contribute to dipole-dipole interactions. While specific experimental data detailing the precise types and magnitudes of non-covalent interactions between this compound molecules during aggregation is not extensively available in the provided sources, the general principles of intermolecular forces in organic solids and thin films suggest that a combination of these interactions governs its assembly behavior in condensed phases. umich.eduviu.caharvard.edusaskoer.ca

Studies on thin films of triphenylene derivatives, including this compound, have indicated the presence of optical anisotropy. rsc.orgkyushu-u.ac.jp This anisotropy suggests that the molecules in the deposited films are not randomly oriented but tend to align in a particular manner, with a propensity for the molecules to be oriented parallel to the substrate surface. rsc.orgkyushu-u.ac.jp This preferred orientation is a direct consequence of the intermolecular forces guiding the molecular packing during the thin film formation process.

Influence of this compound Molecular Architecture on Assembly Topology

The molecular architecture of a compound, including its shape, symmetry, and the nature and placement of its functional groups, plays a crucial role in determining how molecules pack and the resulting topology of the assembled structure. mdpi.comresearchgate.net

Tailoring Supramolecular Structure Through this compound Modification

The concept of modifying molecular structure to tailor supramolecular assembly and properties is a fundamental aspect of supramolecular chemistry. whiterose.ac.ukresearchgate.net this compound is part of a series of triphenylene-based ETMs (Bpy-TP1, this compound, Bpy-TP3, Bpy-TP4) where the number and position of bipyridine substituents on the triphenylene core vary. kyushu-u.ac.jp These structural variations lead to differences in their electronic properties and performance in OLEDs. kyushu-u.ac.jp

For instance, variations in the bipyridine substitution pattern affect the LUMO distribution and energy levels, which in turn influence electron injection and transport characteristics. kyushu-u.ac.jp While these studies demonstrate that modifying the BPy-TP core influences the behavior of the molecules in the assembled thin film and thus the device performance, the provided information does not explicitly detail how these modifications are used to tailor the specific topology of supramolecular assemblies formed by these molecules (e.g., inducing a change from a disordered film to an ordered supramolecular network or other defined nanostructure). The focus remains primarily on the electronic and optical properties relevant to OLED applications.

Correlation of this compound Structural Features with Functional Performance

The functional performance of this compound is most prominently discussed in its application as an electron transport material and hole blocking layer in OLEDs. rsc.orguq.edu.auchemigo.net Its molecular structure is directly correlated with its effectiveness in these roles.

The presence of the electron-deficient bipyridine units attached to the triphenylene core contributes to this compound's ability to efficiently transport electrons. kyushu-u.ac.jp The distribution of the LUMO, particularly its delocalization over the terminal pyridyl groups, is highlighted as a factor that enhances electron injection efficiency. kyushu-u.ac.jp

Furthermore, the molecular design of this compound contributes to the performance characteristics of OLEDs in which it is incorporated. Devices utilizing this compound as an electron transport layer have demonstrated lower driving voltages and reduced power consumption compared to devices employing conventional ETMs such as Alq₃ and TPBi. rsc.orgresearchgate.net This improved electrical performance is attributed to the favorable electron injection and transport properties facilitated by the this compound molecular structure and its arrangement in the thin film. kyushu-u.ac.jp

The operational lifetime of OLEDs is also a critical performance metric. Blue OLEDs containing this compound have shown operational lifetimes comparable to those using TPBi. rsc.orgresearchgate.net This suggests that this compound maintains its performance characteristics over time under operating conditions.

The optical anisotropy observed in this compound thin films, where molecules tend to orient parallel to the substrate, is another structural feature that can influence device performance, potentially affecting light outcoupling efficiency. rsc.orgkyushu-u.ac.jp

Data Table: Performance Comparison of ETMs in Green Fluorescent OLEDs

While detailed numerical data for this compound compared to multiple ETMs across various metrics was not consistently available in a single, easily extractable format from the provided snippets for a comprehensive interactive table, the key finding regarding driving voltage is consistently mentioned. Below is a simplified representation based on comparative statements.

| Electron Transport Material | Driving Voltage (vs. Alq₃ and TPBi) | Power Consumption (vs. Alq₃ and TPBi) | Operational Lifetime (vs. TPBi in Blue OLEDs) |

| This compound | Significantly Lower rsc.orgresearchgate.net | Lower rsc.orgresearchgate.net | Equivalent rsc.orgresearchgate.net |

| Alq₃ | Higher rsc.orgresearchgate.net | Higher rsc.orgresearchgate.net | - |

| TPBi | Higher rsc.orgresearchgate.net | Higher rsc.orgresearchgate.net | - |

Note: This table is based on qualitative comparisons reported in the cited literature and does not represent specific numerical values which varied depending on device architecture and testing conditions.

Structure-Reactivity Correlations in this compound Complexes

The reactivity of this compound is intrinsically linked to its molecular structure, particularly the presence of the bipyridine and triphenylene moieties. In the context of OLEDs, this compound functions as an electron transport layer (ETL), facilitating the movement of electrons within the device structure rsc.orgresearchgate.netaip.org. The electron transport ability is significantly influenced by the distribution of the lowest unoccupied molecular orbital (LUMO) within the molecule kyushu-u.ac.jp. For this compound, the LUMO is widely distributed over the terminal pyridyl groups, which contributes to efficient electron injection kyushu-u.ac.jp.

Studies have investigated the stability of this compound in operating OLEDs. Analysis using techniques like gas cluster ion beam time-of-flight secondary ion mass spectrometry (GCIB-TOF-SIMS) has revealed the formation of oxygen-originated fragments, such as oxygen radical (O⁻), cyanate (B1221674) (CNO⁻), and hydrocarboxyl (CHO₂⁻), particularly at the interface between the hole blocking layer (HBL) and the this compound electron transport layer opera-solutions.com. The increased intensity of these fragments after prolonged aging suggests that residual water can act as a weak oxidant of this compound, leading to molecular decomposition at this interface opera-solutions.com. While this decomposition might not be the direct cause of exciton (B1674681) quenching, it can impede electron transport, potentially shifting the recombination zone and affecting device performance and lifetime opera-solutions.com.

The molecular orientation of this compound within thin films also plays a role in its function. Spectroscopic ellipsometry measurements have indicated that deposited thin films of this compound tend to have optical anisotropy, with molecules oriented mostly parallel to the substrate rsc.orgrsc.org. This orientation can influence charge transport characteristics within the layer.

The electron affinity of this compound is another key property related to its structure and its function as an ETM rsc.orgkyushu-u.ac.jp. A larger electron affinity is associated with improved electron injection efficiency kyushu-u.ac.jp.

Engineering Functional Behavior via this compound Design

The design of this compound and its incorporation into device structures are critical for engineering specific functional behaviors, particularly in OLED applications. As an electron transport material, this compound's design aims to optimize electron injection and transport, contributing to lower driving voltages and improved power consumption in OLEDs rsc.orgrsc.org.

Research has compared this compound with other electron transport materials like tris(8-hydroxyquinolinato)aluminum (Alq₃) and 1,3,5-tris(2-phenyl-1H-benzo[d]imidazol-1-yl)benzene (TPBi) rsc.orgrsc.org. OLEDs utilizing this compound as the ETL have demonstrated significantly lower driving voltages compared to those using conventional ETMs like Alq₃ rsc.orgrsc.org. The operational lifetime of devices containing this compound has also been shown to be comparable to or better than those with TPBi, with suppressed increases in driving voltage over time rsc.orgrsc.org.

The strategic placement and thickness of the this compound layer within the OLED stack are also part of engineering its functional behavior. Studies have explored the impact of inserting interlayers, such as lithium quinolate (Liq), or doping the this compound layer with Liq to enhance operational stability and tune device characteristics scispace.com. Varying the concentration of Liq doped into the this compound ETL has shown effects on the external quantum efficiency (EQE) of the devices scispace.com.

The following table summarizes some key performance indicators of OLEDs utilizing this compound as an electron transport layer in comparison to devices using other ETLs, based on available data:

| Device Structure (ETL) | EML Host:Dopant | Preparation Method | EQEmax (%) | EQE1000 (%) | V1000 (V) | LT50 (h) at 1000 cd/m² |

| TPBI | CBP:4CzIPN | Dry | 18.8 rsc.org | - | - | - |

| TPBI | CBP:4CzIPN | Solution | 18.5 rsc.org | - | - | 56 rsc.org |

| T2T/BPy-TP2 | CBP:4CzIPN | Dry | 11.8 rsc.org | - | - | 680 rsc.org |

| T2T/BPy-TP2 | CBP:4CzIPN | Solution | 11.9 rsc.org | - | - | - |

| T2T/BPy-TP2 | CPCB:4CzIPN | Dry | 14.5 rsc.org | - | - | - |

| T2T/BPy-TP2 | CPCB:4CzIPN | Solution | 9.9 rsc.org | - | - | - |

| This compound (0% Liq doping) | 4CzIPN:mCBP | - | - | 6.0 scispace.com | - | - |

| This compound (50% Liq doping) | 4CzIPN:mCBP | - | - | 6.7 scispace.com | - | - |

| This compound (75% Liq doping) | 4CzIPN:mCBP | - | - | 6.2 scispace.com | - | - |

This table illustrates how the choice of ETL (including this compound), device structure, and preparation method can influence key performance metrics such as EQE and operational lifetime. The significantly longer LT50 observed for the T2T/BPy-TP2 ETL in a dry-processed device compared to a solution-processed device with TPBI highlights the impact of ETL design and processing on device stability rsc.org.

Advanced Applications of Bpy Tp2 Derived Systems

BPy-TP2 in Catalysis

The bipyridine moiety within this compound is a well-known ligand in coordination chemistry, capable of forming stable complexes with various metal ions. This property suggests the potential for this compound and its derivatives to be utilized in catalytic applications, either as ligands in homogeneous catalysis or as components in heterogeneous catalytic systems.

Homogeneous Catalysis with this compound Metal Complexes

While direct studies focusing solely on this compound metal complexes in homogeneous catalysis are not extensively detailed in the provided search results, the broader context of bipyridine ligands in catalysis is relevant. Bipyridine ligands are widely used in homogeneous catalysis due to their ability to chelate metal centers, influencing their electronic and steric properties, and thus their catalytic activity and selectivity nih.gov. For instance, copper complexes with bipyridine ligands have been explored in aerobic alcohol oxidation nih.gov. Palladium complexes with terpyridine ligands, structurally related to the bipyridine units in this compound, have shown catalytic activity in C-H activation and C-C bond formation reactions researchgate.net. The integration of bipyridine units into the rigid triphenylene (B110318) framework of this compound could lead to novel ligand architectures with unique catalytic properties when complexed with transition metals.

Heterogeneous Catalysis Employing this compound-Based Materials

The design of heterogeneous catalysts often involves immobilizing active catalytic species on solid supports or incorporating them into extended solid-state structures. While specific examples of heterogeneous catalysis directly using this compound-based materials are not prominent in the search results, the use of organic molecules, including those with bipyridine units, in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) for heterogeneous catalysis is a known area of research aprilsci.comuni-muenchen.de. These porous materials can provide well-defined active sites and enhanced stability. The triphenylene core of this compound could potentially serve as a building block for such frameworks, creating porous materials with accessible bipyridine sites for metal coordination and subsequent heterogeneous catalysis.

Asymmetric Catalysis Mediated by Chiral this compound Derivatives

Asymmetric catalysis, which aims to synthesize chiral compounds with high enantioselectivity, often relies on chiral ligands coordinated to metal centers or chiral organocatalysts. Introducing chirality into the this compound structure could yield chiral derivatives capable of mediating asymmetric transformations. Chiral 2,2'-bipyridine (B1663995) ligands have been successfully employed in asymmetric catalysis, such as in copper-catalyzed asymmetric allylic oxidation and cyclopropanation, and in the enantioselective allylation of aldehydes capes.gov.brhku.hkorganic-chemistry.orgrsc.org. The asymmetric induction in these reactions is influenced by the design of the chiral bipyridine ligand capes.gov.brorganic-chemistry.org. While the provided information does not detail specific chiral this compound derivatives or their applications in asymmetric catalysis, the established utility of chiral bipyridines suggests that appropriately modified chiral this compound structures could serve as effective ligands or organocatalysts for asymmetric reactions.

This compound in Materials Science

This compound has been identified as a promising material, particularly in the field of organic electronics, due to its electron transport properties. sigmaaldrich.comaprilsci.comscientificlabs.co.uk. Its incorporation into various material architectures can lead to functional materials with tailored properties.

Functional Nanomaterials Incorporating this compound

This compound's role as an electron transport material in OLEDs highlights its utility in functional nanomaterials, specifically thin films within electronic devices rsc.orgaip.orgnih.govresearchgate.net. These organic thin films, typically deposited through vacuum deposition, constitute functional nanomaterials critical for efficient charge transport in OLEDs rsc.orgaip.org. Studies have shown that OLEDs utilizing this compound as an electron transport layer exhibit low driving voltages and good operational lifetimes rsc.orgresearchgate.netcapes.gov.br. The molecular orientation of this compound in these thin films can influence charge transport properties rsc.orgresearchgate.net.

| Material Property | Value / Observation | Context | Source |

| Electron Transport | Effective electron transport material | Used in OLEDs | sigmaaldrich.comscientificlabs.co.uk |

| Molecular Orientation | Tends to orient parallel to the substrate in thin films | Studied by spectroscopic ellipsometry | rsc.orgresearchgate.net |

| Driving Voltage in OLEDs | Significantly lower compared to conventional materials | Demonstrated in green OLEDs | rsc.orgcapes.gov.br |

| Operational Lifetime | Equivalent to or improved compared to other materials | Observed in blue OLEDs | rsc.orgresearchgate.netcapes.gov.br |

Beyond OLEDs, the incorporation of this compound into other nanomaterial architectures, such as organic nanoparticles or nanowires, could lead to functional materials for applications like sensing or organic photovoltaics, leveraging its electronic properties and structural rigidity. The triphenylene core is known to form columnar mesophases, which can exhibit high charge mobility acs.org. Combining this with the electron-transporting bipyridine units in this compound could be a strategy for designing new charge-transporting nanomaterials.

Responsive and Smart Materials from this compound Assemblies

The design of responsive and smart materials often involves molecules that can undergo changes in their properties (e.g., optical, electrical, structural) in response to external stimuli. While direct examples of this compound assemblies functioning as responsive or smart materials are not extensively detailed in the search results, the structural features of this compound offer potential in this area. The bipyridine units can interact with metal ions or undergo redox changes, potentially leading to changes in the material's properties. The triphenylene core can contribute to self-assembly through π-π interactions, forming ordered structures acs.org. Assemblies of this compound molecules or their derivatives could potentially form materials whose optical or electrical properties are modulated by external factors like light, temperature, or chemical environment, although specific research findings on this are not prominently available in the provided context. The versatility of synergistic effects in organic materials can open avenues for applications like stimuli-responsive materials researchgate.net.

Energy Storage and Conversion Systems Utilizing this compound

This compound has been explored for its potential in energy storage and conversion systems, particularly within the context of organic light-emitting diodes (OLEDs). In OLEDs, this compound can function as an electron transport layer (ETL) or a hole-blocking layer (HBL). nih.govresearchgate.netmdpi.com Its electronic properties facilitate the efficient transport of electrons and confine holes within the emissive layer, contributing to enhanced device performance and efficiency. nih.govresearchgate.netmdpi.comkyushu-u.ac.jp The use of materials like this compound is crucial for optimizing the charge balance and exciton (B1674681) management within OLED structures, which directly impacts their efficiency and operational stability. researchgate.netmdpi.com Research into OLEDs incorporating this compound aims to achieve lower driving voltages, higher external quantum efficiencies, and extended operational lifetimes, all critical factors for practical energy-efficient display and lighting technologies. nih.govresearchgate.netresearchgate.net

This compound in Chemical Sensing and Molecular Recognition

The structural features of this compound, including its nitrogen-containing bipyridine units, suggest potential for applications in chemical sensing and molecular recognition.

Design of this compound-Based Sensors for Specific Analytes

While direct studies on this compound specifically as a sensor for particular analytes are not extensively detailed in the provided search results, the compound's use in OLEDs, which can be integrated into sensing platforms, indicates its relevance in this field. Near-infrared (NIR) OLEDs, where this compound can serve as an electron transport or hole-blocking layer, are being investigated as light sources for various sensing applications due to their unique features like flexibility and low-cost fabrication. researchgate.net The development of efficient NIR-OLEDs is crucial for the advancement of these sensing technologies. researchgate.netrsc.org The ability of OLEDs to emit light in specific wavelengths, potentially influenced by components like this compound, can be leveraged for designing sensors that respond to specific chemical or biological interactions.

Environmental Remediation Applications of this compound Composites

This compound and materials derived from it show promise in environmental remediation efforts, particularly in the removal and degradation of pollutants.

Adsorption and Removal of Pollutants Using this compound Materials

Adsorption is a significant technology for removing toxic pollutants from water, including heavy metals and organic compounds. researchgate.netmdpi.com Various adsorbents, such as activated carbon and modified materials, have been developed for this purpose, demonstrating the importance of material properties like surface area, porosity, and functional groups. researchgate.netmdpi.comwitpress.commdpi.com While direct studies on the adsorption capabilities of this compound materials are not explicitly detailed, the compound's structure suggests it could be incorporated into composite materials for pollutant adsorption. The nitrogen atoms in the bipyridine units could potentially interact with metal ions, while the extended aromatic system of triphenylene might facilitate the adsorption of organic pollutants through pi-pi interactions. Research on novel adsorbents, including organic frameworks and composites, highlights the ongoing efforts to develop efficient materials for environmental cleanup. mdpi.comnih.gov

Future Research Directions and Unresolved Challenges in Bpy Tp2 Chemistry

Novel Synthetic Routes and Scalable Production of BPy-TP2

A significant hurdle in the widespread adoption of any novel material is the development of efficient and scalable synthetic methodologies. While the fundamental structure of this compound is known, current research is focused on optimizing its synthesis to improve yield, reduce costs, and enhance purity. A primary challenge lies in developing synthetic routes that are not only efficient on a laboratory scale but can also be translated into large-scale industrial production without compromising the material's electronic properties. Future research will likely explore novel catalytic systems, flow chemistry approaches, and alternative starting materials to streamline the synthesis of this compound. The development of "green" synthetic methods that minimize waste and utilize less hazardous reagents is another critical area of investigation.

| Research Direction | Key Challenges | Potential Approaches |

| High-yield synthesis | Multi-step reactions with potential for side products | Exploring new cross-coupling catalysts, optimizing reaction conditions (temperature, solvent, etc.) |

| Scalable production | Transitioning from batch to continuous processes | Development of flow chemistry protocols, investigation of solid-phase synthesis |

| Cost reduction | Expensive starting materials and catalysts | Sourcing alternative precursors, developing reusable catalyst systems |

| Purity enhancement | Removal of impurities that can act as charge traps | Advanced purification techniques (e.g., temperature-gradient sublimation), synthesis of precursors with higher purity |

| Green chemistry | Use of toxic solvents and reagents | Exploration of solvent-free reactions, use of bio-based starting materials |

Advanced Characterization of Dynamic this compound Systems

Understanding the behavior of this compound within a functioning electronic device is paramount for improving its performance and stability. Traditional characterization techniques provide a static picture of the material's properties. However, the dynamic processes that occur at interfaces and within the bulk of the material during device operation are often the most critical. Future research will increasingly rely on advanced, in-situ, and operando characterization techniques to probe the electronic and structural dynamics of this compound in real-time. Techniques such as time-resolved spectroscopy, scanning tunneling microscopy under operating conditions, and in-situ X-ray diffraction will provide invaluable insights into charge transport mechanisms, degradation pathways, and the impact of morphology on device performance. A significant challenge is to develop experimental setups that can accurately mimic the complex environment within an organic electronic device while allowing for precise measurements.

Integration of Artificial Intelligence and Machine Learning in this compound Design and Synthesis

The vast chemical space of possible this compound derivatives presents both an opportunity and a challenge. Synthesizing and characterizing every possible analogue is a time-consuming and resource-intensive process. Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize this area by enabling the rapid screening and prediction of material properties. Future research will focus on developing accurate and predictive ML models that can correlate the molecular structure of this compound derivatives with their electronic properties, such as electron mobility and energy levels. These models can then be used to identify promising new candidates for synthesis, significantly accelerating the discovery of next-generation electron transport materials. A key challenge is the need for large, high-quality datasets to train these models effectively. Furthermore, integrating AI into the synthetic planning process to predict optimal reaction conditions and pathways is a burgeoning area of research.

Exploration of Novel Coordination Modes and Supramolecular Architectures with this compound

The bipyridine units within the this compound structure offer intriguing possibilities for creating novel coordination complexes and supramolecular assemblies. The nitrogen atoms in the bipyridine moieties can act as ligands, coordinating with various metal ions to form metallo-supramolecular structures with unique photophysical and electronic properties. Future research will explore the coordination chemistry of this compound with a range of transition metals and lanthanides, aiming to create materials with applications in light-emitting devices, sensors, and catalysis. Furthermore, the planar and rigid structure of this compound makes it an excellent building block for the construction of well-defined supramolecular architectures through non-covalent interactions such as π-π stacking and hydrogen bonding. The challenge lies in controlling the self-assembly process to create ordered structures with desired functionalities.

Expanding the Scope of this compound Applications in Emerging Technologies

While this compound has demonstrated its utility in organic light-emitting diodes (OLEDs), its potential in other emerging technologies remains largely unexplored. The favorable electronic properties of this compound suggest its potential applicability in a variety of next-generation electronic and optoelectronic devices. Future research will focus on integrating this compound into devices such as perovskite solar cells, organic photodetectors, and organic field-effect transistors. In perovskite solar cells, for instance, this compound could function as an efficient electron transport layer, contributing to improved device stability and performance. Its ability to form well-defined thin films and its tunable electronic properties also make it a candidate for use in chemical sensors and photocatalytic systems. A significant challenge will be to tailor the properties of this compound to meet the specific requirements of each of these diverse applications.

| Emerging Technology | Potential Role of this compound | Key Research Challenges |

| Perovskite Solar Cells | Electron Transport Layer (ETL) | Interfacial engineering, energy level alignment with perovskite layer |

| Organic Photodetectors | Electron-accepting material | Optimizing charge separation and transport, tuning spectral response |

| Organic Field-Effect Transistors (OFETs) | n-type semiconductor | Improving charge carrier mobility, enhancing air stability |

| Chemical Sensors | Active sensing layer | Enhancing selectivity and sensitivity to specific analytes |

| Photocatalysis | Electron acceptor/transport material | Improving charge separation efficiency, enhancing stability under irradiation |

常见问题

Q. What are the established protocols for synthesizing BPy-TP2 with high purity?

Methodological Answer:

- Synthesis involves multi-step coordination chemistry, typically using Suzuki-Miyaura cross-coupling reactions to assemble the bipyridine and triphenylene moieties .

- Purification via sublimation under vacuum (99% purity) is critical to remove unreacted precursors and byproducts. Validate purity using HPLC (≥98% threshold) and NMR (integration of aromatic proton signals at δ 7.2–8.9 ppm) .

- Document reaction conditions (temperature, catalyst loading, solvent ratios) to ensure reproducibility, per IUPAC guidelines for reporting organometallic syntheses .

Q. How is this compound characterized structurally and functionally for optoelectronic applications?

Methodological Answer:

- Structural Analysis : Use single-crystal X-ray diffraction to confirm molecular geometry. Compare bond lengths (e.g., C-N bonds: ~1.34 Å) with DFT-optimized models .

- Photophysical Properties : Measure absorbance (λmax ~380 nm) and emission spectra (λem ~520 nm) in dichloromethane. Calculate quantum yield (Φ) using integrating sphere methods .

- Electrochemical Profiling : Conduct cyclic voltammetry to determine HOMO/LUMO levels (e.g., HOMO = -5.4 eV vs. vacuum) for device integration .

Q. What role does this compound play in organic light-emitting diode (OLED) architectures?

Methodological Answer:

- This compound acts as an electron-transport layer (ETL) due to its high electron mobility (~10⁻³ cm²/V·s). Compare device performance (e.g., luminance efficiency, turn-on voltage) with alternative ETL materials like TPBi .

- Design experiments to test stability under continuous operation (e.g., 100 hrs at 100 cd/m²). Use accelerated aging protocols with controlled humidity/temperature .

Advanced Research Questions

Q. How can contradictions in reported photophysical data for this compound be systematically resolved?

Methodological Answer:

- Variable Isolation : Replicate experiments under standardized conditions (solvent, concentration, excitation wavelength). Compare with literature using meta-analysis frameworks .

- Statistical Validation : Apply ANOVA to assess batch-to-batch variability (e.g., purity impact on Φ). Report confidence intervals (e.g., Φ = 0.65 ± 0.03) .

- Machine Learning : Train models on published datasets to identify outliers or confounding factors (e.g., solvent polarity effects) .

Q. What computational strategies are effective for modeling this compound’s charge transport properties?

Methodological Answer:

Q. How can this compound’s stability in ambient conditions be quantitatively assessed?

Methodological Answer:

Q. What methodologies address reproducibility challenges in this compound-based device fabrication?

Methodological Answer:

- Process Standardization : Adopt glovebox protocols (O₂ < 0.1 ppm, H₂O < 0.01 ppm) for layer deposition. Document spin-coating parameters (rpm, annealing time) .

- Inter-lab Comparisons : Share samples with collaborating labs using blind-test frameworks. Publish raw IV curves and EQE datasets in supplementary materials .

Q. How do theoretical predictions of this compound’s electronic properties align with experimental observations?

Methodological Answer:

- Benchmarking : Compare DFT-calculated HOMO (-5.3 eV) with UPS-measured values (-5.4 eV). Analyze discrepancies using error-sensitivity frameworks (e.g., basis set dependence) .

- Gap Analysis : Identify systematic biases (e.g., solvent effects in CV measurements) and refine models using hybrid functionals (e.g., CAM-B3LYP) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 536.62 g/mol | |

| Purity (Sublimation) | 99% (HPLC) | |

| HOMO/LUMO | -5.4 eV / -2.8 eV (Cyclic Voltammetry) | |

| Quantum Yield (Φ) | 0.65 ± 0.03 (Integrating Sphere) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息